Coronarin D ethyl ether
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Overview
Description
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one is a natural product found in Hedychium coronarium with data available.
Mechanism of Action
Target of Action
The primary target of Coronarin D Ethyl Ether is the transcription factor nuclear factor-κB (NF-κB) . NF-κB is a key mediator of inflammation, apoptosis, invasion, and osteoclastogenesis .
Mode of Action
This compound inhibits both constitutive and inducible NF-κB pathway activation . It suppresses the activation of IκBα kinase, leading to the inhibition of IκBα phosphorylation and degradation, and the prevention of p65 nuclear translocation and reporter gene transcription .
Biochemical Pathways
The compound affects the NF-κB activation pathway . It inhibits the NF-κB-regulated gene products involved in cell survival (inhibitor of apoptosis protein 1, Bcl-2, survivin, and tumor necrosis factor receptor-associated factor-2), proliferation (c-myc, cyclin D1, and cyclooxygenase-2), invasion (matrix metalloproteinase-9), and angiogenesis (vascular endothelial growth factor) . Additionally, it promotes astrocytic differentiation through the JAK/STAT signaling pathway .
Pharmacokinetics
It’s known that the compound is a natural diterpenoid found in the rhizomes of hedychium coronarium .
Result of Action
The suppression of NF-κB-regulated gene products by this compound enhances apoptosis induced by TNF and chemotherapeutic agents, suppresses TNF-induced cellular invasion, and abrogates receptor activator of NF-κB ligand-induced osteoclastogenesis . It also markedly promotes the differentiation of Neural Stem Cells (NSCs) into astrocytes .
Properties
CAS No. |
138965-89-6 |
---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |
InChI |
InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3 |
InChI Key |
HUJJMXMBEMUVOX-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
Canonical SMILES |
CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
Appearance |
Oil |
Synonyms |
Coronarin D ethyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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